molecular formula C22H26O3 B3054826 Octyl 4-benzoylbenzoate CAS No. 62086-78-6

Octyl 4-benzoylbenzoate

Cat. No.: B3054826
CAS No.: 62086-78-6
M. Wt: 338.4 g/mol
InChI Key: MLCOMAXJNUVGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4-benzoylbenzoate is an organic compound with the molecular formula C22H26O3 and a molecular weight of 338.44 g/mol . It is commonly used in various industrial applications, particularly in the formulation of sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with octanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Octyl 4-benzoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octyl 4-benzoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Octyl 4-benzoylbenzoate is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from penetrating the skin and causing damage . The molecular targets include the aromatic rings and carbonyl groups, which are responsible for the UV absorption properties .

Comparison with Similar Compounds

Uniqueness: Octyl 4-benzoylbenzoate is unique due to its specific absorption spectrum and stability under UV exposure. It provides broad-spectrum UV protection and is less likely to degrade compared to some other UV filters .

Properties

IUPAC Name

octyl 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-2-3-4-5-6-10-17-25-22(24)20-15-13-19(14-16-20)21(23)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCOMAXJNUVGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606068
Record name Octyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-78-6
Record name Octyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl 4-benzoylbenzoate
Reactant of Route 2
Reactant of Route 2
Octyl 4-benzoylbenzoate
Reactant of Route 3
Reactant of Route 3
Octyl 4-benzoylbenzoate
Reactant of Route 4
Reactant of Route 4
Octyl 4-benzoylbenzoate
Reactant of Route 5
Reactant of Route 5
Octyl 4-benzoylbenzoate
Reactant of Route 6
Reactant of Route 6
Octyl 4-benzoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.